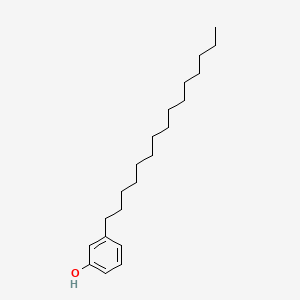

3-Pentadecylphenol

説明

This compound has been reported in Schistochila appendiculata, Tapirira obtusa, and other organisms with data available.

structure in first source

Structure

3D Structure

特性

IUPAC Name |

3-pentadecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFIPECGHSYQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060108 | |

| Record name | Phenol, 3-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Pentadecylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-24-6 | |

| Record name | Hydrogenated cardanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentadecylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentadecylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pentadecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTADECYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J10ATZ45ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Pentadecylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54.5 °C | |

| Record name | 3-Pentadecylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 3-Pentadecylphenol

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (PDP), a phenolic lipid derived from natural sources. The information presented herein is intended to support research, development, and application of this compound in various scientific fields.

Introduction

This compound (CAS No. 501-24-6) is an amphiphilic organic compound characterized by a phenol headgroup and a long, 15-carbon alkyl chain (pentadecyl group) at the meta position of the benzene ring.[1][2] It is a saturated derivative of cardanol, which is obtained from cashew nutshell liquid (CNSL), a byproduct of cashew nut processing.[1][3] The unique structure of this compound, combining a hydrophilic phenolic moiety with a significant hydrophobic alkyl tail, imparts distinct physicochemical properties that make it a subject of interest for applications ranging from polymer chemistry to materials science and pharmacology.[4][5][6][7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent both experimental and predicted data.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₆O | [8][9][10] |

| Molecular Weight | 304.51 g/mol | [8][9][10] |

| Appearance | Slightly brown to pink-brown crystalline material; White to Gray to Brown powder to lump. | [1][8] |

| Melting Point | 50-53 °C | [1][2][8][11] |

| 54.5 °C | [9] | |

| Boiling Point | 190-195 °C at 1 mmHg | [1][2][12] |

| 232 °C at 8 mmHg | ||

| 402 °C at 760 mmHg | [13] | |

| Density | 0.908 - 0.9096 g/cm³ (estimate) | [1][13] |

| Solubility | Water: 0.001028 mg/L @ 25 °C (estimated).[14] Soluble in organic solvents like ethanol.[15][16] | |

| pKa | 10.06 ± 0.10 (Predicted) | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 7.0259 - 9.4 | [9][10][12] |

| Flash Point | >113 °C (>230 °F) | [1][11][17] |

| Refractive Index | ~1.4960 (estimate) | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published in single sources. However, standard analytical methodologies are employed for its characterization.

3.1. Determination of Melting Point

The melting point of this compound is typically determined using the capillary method with a melting point apparatus.

-

Protocol: A small, dry sample of crystalline this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.

3.2. Determination of Boiling Point

The boiling point is determined under reduced pressure due to the high molecular weight of the compound, which would require very high temperatures at atmospheric pressure, potentially leading to decomposition.

-

Protocol: A sample of this compound is placed in a distillation flask connected to a vacuum system and a manometer. The sample is heated, and the temperature at which the liquid boils and its vapor pressure equals the pressure in the system is recorded as the boiling point at that specific pressure.

3.3. Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

Protocol: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3.4. Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the molecular structure.[18][19][20] The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain.[21] The ¹³C NMR spectrum would show distinct signals for the carbons in the benzene ring and the pentadecyl chain.[18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of this compound would exhibit a broad absorption band for the O-H stretching of the phenolic group and characteristic peaks for C-H stretching of the alkyl chain and C=C stretching of the aromatic ring.[18]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[22]

Visualizations

The following diagram illustrates a generalized workflow for the isolation and physicochemical characterization of this compound.

Caption: Workflow for the production and analysis of this compound.

Conclusion

This compound possesses a unique combination of a polar phenolic head and a long nonpolar alkyl tail, which dictates its physicochemical properties such as a distinct melting point, high boiling point under vacuum, and low water solubility. These characteristics are fundamental to its behavior in various systems and are crucial for its application in the development of new materials, surfactants, and potentially as a bioactive compound. The experimental protocols outlined provide a basis for the consistent and accurate characterization of this versatile molecule.

References

- 1. This compound | 501-24-6 [chemicalbook.com]

- 2. This compound CAS#: 501-24-6 [m.chemicalbook.com]

- 3. Cardanol - Wikipedia [en.wikipedia.org]

- 4. kumarasamyindustries.com [kumarasamyindustries.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound Analytical Standard, High Purity & Affordable Price [nacchemical.com]

- 9. Hydrogenated cardanol | C21H36O | CID 68146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. This compound analytical standard | 501-24-6 [sigmaaldrich.com]

- 12. Phenol, 3-pentadecyl- | CAS#:501-24-6 | Chemsrc [chemsrc.com]

- 13. 3-n-Pentadecylphenol | 501-24-6 [chemnet.com]

- 14. echemi.com [echemi.com]

- 15. embibe.com [embibe.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound | 501-24-6 | FP173040 | Biosynth [biosynth.com]

- 18. mdpi.com [mdpi.com]

- 19. This compound(501-24-6) 1H NMR [m.chemicalbook.com]

- 20. This compound(501-24-6) 13C NMR [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Phenol, 3-pentadecyl- [webbook.nist.gov]

Natural Sources and Isolation of 3-Pentadecylphenol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of 3-Pentadecylphenol (PDP), a phenolic lipid with growing interest in the scientific community.

Natural Occurrences of this compound

This compound is a naturally occurring alkylphenol found in a variety of plant species. The primary and most commercially significant source is Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry[1][2]. Other notable natural sources include the sarcotesta of Ginkgo biloba and potentially other plants from the Anacardiaceae family.

Anacardiaceae Family

The Anacardiaceae family is a rich source of phenolic lipids, including this compound.

-

Anacardium occidentale (Cashew): The shell of the cashew nut contains a viscous liquid known as CNSL, which is the most abundant and economically important source of this compound precursors[1][2]. Natural CNSL is primarily composed of anacardic acids, which can be converted to cardanol, a mixture of 3-alkylphenols with varying degrees of unsaturation in the C15 side chain. This compound is the fully saturated form of cardanol, obtained through hydrogenation[1].

-

Rhus species (Sumac): While some literature suggests the presence of related phenolic compounds in Rhus species, direct confirmation and isolation of this compound from this genus require further investigation.

-

Metopium brownei (Black poisonwood): This plant is known to produce urushiols, which are catechol derivatives with a C15 or C17 alkyl chain. This compound is structurally related to the saturated urushiol congener (3-pentadecylcatechol) but is a monohydric phenol.

Ginkgoaceae Family

-

Ginkgo biloba: The sarcotesta (the fleshy outer layer of the seed) of Ginkgo biloba has been identified as a source of this compound, referred to as ginkgol C15:0[3]. Its presence has been confirmed through detailed analytical studies.

Other Reported Sources

Literature also reports the presence of this compound in Schistochila appendiculata and Tapirira obtusa, though detailed isolation and quantitative data from these sources are less common[4].

Isolation and Purification of this compound

The isolation of this compound primarily involves extraction from its natural source followed by purification steps. The most well-documented method is from Cashew Nut Shell Liquid.

Isolation from Cashew Nut Shell Liquid (CNSL)

The production of this compound from CNSL is a multi-step process that begins with the extraction and processing of cardanol.

Experimental Protocol: Isolation and Hydrogenation of Cardanol from CNSL

-

Extraction of Cardanol: Technical CNSL, which is rich in cardanol due to the thermal decarboxylation of anacardic acids during cashew nut processing, is used as the starting material. Cardanol is a mixture of 3-alkylphenols with varying degrees of unsaturation in the pentadecyl side chain. Pure cardanol can be obtained from technical CNSL by vacuum distillation.

-

Hydrogenation of Cardanol: The mixture of unsaturated cardanols is catalytically hydrogenated to yield the saturated this compound.

-

Reaction Setup: A high-pressure autoclave is charged with cardanol dissolved in a suitable solvent, such as isopropanol or ethanol.

-

Catalyst: A palladium on carbon catalyst (5% or 10% Pd/C) is added to the mixture.

-

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. Typical conditions are 70°C and 600 psi of hydrogen pressure.

-

Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

-

Work-up: Upon completion, the reaction mixture is cooled and the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a solvent like hexane to obtain pure this compound.

-

Isolation from Ginkgo biloba Sarcotesta

The isolation from Ginkgo biloba involves extraction and chromatographic separation.

Experimental Protocol: Isolation of Ginkgols from Ginkgo biloba Sarcotesta

-

Extraction: The sarcotesta of Ginkgo biloba is subjected to solvent extraction to obtain a crude extract containing ginkgols (3-alkylphenols).

-

Chromatographic Separation: The crude extract is then subjected to high-performance liquid chromatography (HPLC) for the separation and purification of the different ginkgol homologs, including this compound (ginkgol C15:0)[3]. The specific chromatographic conditions (column, mobile phase, etc.) are optimized to achieve separation of these closely related compounds.

Quantitative Data

The yield of this compound can vary significantly depending on the natural source and the isolation method employed.

| Natural Source | Precursor/Fraction | Product | Yield | Reference |

| Anacardium occidentale (CNSL) | Cardanol | This compound | Up to 95% | Not specified in snippets |

| Anacardium occidentale (CNSL) | Technical CNSL | Cardanol | High, but variable | Not specified in snippets |

| Ginkgo biloba (Sarcotesta) | Crude Extract | This compound | Data not available |

Biological Activities and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer properties being of significant interest.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, liposomal formulations containing this compound have been shown to enhance the cytotoxicity of the chemotherapeutic drug docetaxel against MCF-7 breast cancer cells[5]. Additionally, ginkgol homologs, including 3-pentadecyl phenol, have demonstrated antiproliferative effects against human gastric carcinoma (HGC) and hepatocellular carcinoma (HepG2) cells[3]. While the precise signaling pathway of this compound-induced cell death is still under investigation, a plausible mechanism, based on the activity of other phenolic compounds, involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the MAPK signaling pathway.

Caption: Proposed pathway for this compound-induced apoptosis in cancer cells.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

While direct evidence for this compound as a PPAR agonist is emerging, derivatives of cardanol from CNSL have been investigated for their activity on these nuclear receptors. PPARs are key regulators of lipid and glucose metabolism, and their activation is a therapeutic target for metabolic diseases. The general mechanism of PPAR activation involves ligand binding, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene transcription.

Caption: General signaling pathway of PPAR activation by a ligand.

Experimental Workflows

The following diagram illustrates the general workflow for the isolation of this compound from its most common natural source, Cashew Nut Shell Liquid.

Caption: Workflow for the isolation of this compound from CNSL.

Conclusion

This compound is a readily accessible natural product with significant potential for applications in drug development and materials science. Its primary source, Cashew Nut Shell Liquid, is an abundant and renewable resource. The isolation of this compound via the hydrogenation of cardanol is a well-established and high-yielding process. Furthermore, the identification of Ginkgo biloba as another natural source opens up new avenues for its procurement. The emerging evidence of its biological activities, particularly its anticancer effects, warrants further in-depth investigation into its mechanisms of action and potential therapeutic applications. This guide provides a foundational resource for researchers to explore the isolation and utilization of this promising phenolic lipid.

References

- 1. This compound | 501-24-6 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Extraction, Purification, and Elucidation of Six Ginkgol Homologs from Ginkgo biloba Sarcotesta and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogenated cardanol | C21H36O | CID 68146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Spectroscopic and Mechanistic Insights into 3-Pentadecylphenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Pentadecylphenol (PDP), a phenolic lipid derived from cashew nut shell liquid (CNSL).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics and insights into its biological activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data presented here is for spectra obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 - 7.30 | m | 2H | Aromatic protons |

| 6.78 - 6.94 | m | 3H | Aromatic protons |

| 5.30 | s (br) | 1H | Phenolic -OH |

| 2.52 | t | 2H | Benzylic -CH₂- |

| 1.25 | m | 26H | -(CH₂)₁₃- in pentadecyl chain |

| 0.88 | t | 3H | Terminal -CH₃ |

Source: Generic data for phenols and substituted phenols in CDCl₃.[3]

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 155.4 | C-OH (aromatic) |

| 139.2 | C-C₁₅H₃₁ (aromatic) |

| 129.5 | Aromatic CH |

| 122.6 | Aromatic CH |

| 115.3 | Aromatic CH |

| 112.4 | Aromatic CH |

| 35.9 | Benzylic -CH₂- |

| 31.9 | -(CH₂)₁₃- |

| 29.7 | -(CH₂)₁₃- |

| 29.6 | -(CH₂)₁₃- |

| 29.4 | -(CH₂)₁₃- |

| 29.3 | -(CH₂)₁₃- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | Terminal -CH₃ |

Source: Generic data for substituted phenols in CDCl₃.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The following data corresponds to analysis using a KBr pellet.

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3325 | Broad | O-H stretching (phenolic) |

| 2924, 2853 | Strong | C-H stretching (aliphatic) |

| 1595 - 1482 | Strong | C=C stretching (aromatic ring) |

| ~1457 | Medium | C-H bending (aliphatic) |

| ~1204 | Medium | C-O stretching (phenolic) |

| 755, 826 | Medium | C-H out-of-plane bending (aromatic) |

Source: Data derived from studies on related phenolic compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 304.5 | [M]⁺ Molecular Ion |

| 108 | [C₇H₈O]⁺ Fragment |

| 107 | [C₇H₇O]⁺ Fragment |

Source: PubChem CID 68146.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz NMR spectrometer is typically used for analysis.[3]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.[6]

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[7]

-

The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.[8][9]

-

The powdered mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[8][10]

-

-

Instrumentation: A Fourier-transform infrared spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11]

Mass Spectrometry (Direct Inlet)

-

Sample Preparation: As a solid, this compound can be introduced directly into the mass spectrometer.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.[12]

-

Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.[12]

Visualization of Potential Mechanism of Action

This compound has been reported to exhibit biological activities, including antioxidant and α-glucosidase inhibitory effects.[1] The following diagrams illustrate these potential mechanisms.

References

- 1. This compound | 501-24-6 [chemicalbook.com]

- 2. Preparation and Properties of the 3-pentadecyl-phenol In Situ Modified Foamable Phenolic Resin [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogenated cardanol | C21H36O | CID 68146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. shimadzu.com [shimadzu.com]

- 8. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Solubility and Stability of 3-Pentadecylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Pentadecylphenol (3-PDP), a versatile phenolic lipid with significant potential in various scientific and industrial applications. Understanding its behavior in different solvent systems is critical for its effective formulation, handling, and application in research, drug development, and materials science. This document compiles available quantitative data, details relevant experimental protocols, and presents logical workflows for the assessment of these key physicochemical properties.

Core Properties of this compound

This compound is an organic compound characterized by a phenol group substituted with a fifteen-carbon alkyl chain. This amphiphilic nature, possessing both a hydrophilic phenolic head and a long hydrophobic alkyl tail, dictates its solubility and interaction with various solvents.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₆O | [1][2] |

| Molecular Weight | 304.51 g/mol | [1][2] |

| Melting Point | 50-53 °C | [3][4] |

| Boiling Point | 190-195 °C at 1 mmHg | [3][4] |

| Appearance | Slightly brown to pink-brown crystalline solid | [3] |

Solubility of this compound

The solubility of this compound is a crucial parameter for its application in various formulations. Due to its long alkyl chain, it exhibits significant solubility in many organic solvents while having very limited solubility in water.

Quantitative Solubility Data

A dynamic method has been employed to experimentally determine the solubility of this compound in several common organic solvents at different temperatures. The results are summarized below.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (K) | Molar Fraction (x) | Reference |

| Ethanol | 291.47 - 312.87 | Data available in cited reference | [5] |

| 1-Butanol | 293.55 - 312.36 | Data available in cited reference | [5] |

| Toluene | 295.25 - 317.38 | Data available in cited reference | [5] |

| Acetone | 289.08 - 311.77 | Data available in cited reference | [5] |

| Tetrachloromethane | 288.46 - 312.23 | Data available in cited reference | [5] |

| Ethyl Acetate | 290.83 - 313.35 | Data available in cited reference | [5] |

Note: The original research article provides detailed data points and correlation equations (Apelblat, λh, and Wilson models) for the solubility of this compound in these solvents.

Qualitative and Estimated Solubility

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [3] |

| Hydrocarbon Solvents | Soluble | [3] |

| Water | 0.001028 mg/L @ 25 °C (estimated) | [1][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble (general for organic compounds) | [7][8] |

Stability of this compound

The stability of this compound under various conditions is essential for determining its shelf-life and ensuring its efficacy in different applications. Key aspects of stability include thermal, photo, and oxidative stability.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been used to evaluate the thermal stability of this compound.

Table 2: Thermal Stability Data for this compound

| Analysis | Atmosphere | Key Findings |

| TGA | Oxygen (O₂) | Two decomposition peaks observed at 294.2 °C and 536.7 °C. |

| TGA | Nitrogen (N₂) | Initial decomposition temperature around 194 °C. |

| DSC | Nitrogen (N₂) | Endothermic peak for fusion at 45.4 °C and a degradation peak at 286.9 °C. |

These results indicate that this compound possesses good thermal stability, particularly in an inert atmosphere.

Photostability and Oxidative Stability

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of solubility and stability. The following sections outline standard experimental protocols applicable to this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at a constant temperature to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any suspended particles.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography.

-

Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations to quantify the amount in the saturated solution.

Stability Testing Protocols

1. Thermal Stability Analysis

-

Thermogravimetric Analysis (TGA):

-

A small, accurately weighed sample of this compound is placed in a TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or oxygen).

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting TGA curve provides information on the decomposition temperatures and thermal stability of the compound.

-

-

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample is sealed in an aluminum pan.

-

The sample and a reference pan are heated at a constant rate in a controlled atmosphere.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The DSC thermogram reveals thermal events such as melting, crystallization, and decomposition.

-

2. Photostability Testing (Based on ICH Q1B Guidelines)

This protocol provides a general framework for assessing the photostability of a substance like this compound.[9][10][11][12][13]

-

Sample Preparation: Prepare solutions of this compound in the desired transparent solvents. Prepare a solid sample as a thin layer.

-

Light Exposure: Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11][12]

-

Control Samples: Protect identical samples from light (dark controls) and store them under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

-

Analysis: At specified time points, analyze the exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating HPLC method.

-

Quantification: Quantify the amount of this compound remaining and any major degradation products.

3. Oxidative Stability Assessment

A general protocol to assess oxidative stability in a solvent can be designed as follows:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents.

-

Stress Conditions: To accelerate oxidation, the solutions can be subjected to one or more of the following conditions:

-

Increased temperature in the presence of air or oxygen.

-

Exposure to an oxidizing agent (e.g., hydrogen peroxide).

-

Exposure to UV light in the presence of oxygen.

-

-

Time Points: Collect samples at various time intervals.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and any oxidation products.

-

Evaluation: The rate of degradation under these stress conditions provides an indication of the oxidative stability of this compound in the tested solvent.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

References

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 501-24-6 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-pentadecyl phenol, 501-24-6 [thegoodscentscompany.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. thco.com.tw [thco.com.tw]

- 9. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 10. biobostonconsulting.com [biobostonconsulting.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to the Toxicological Profile and Safety of 3-Pentadecylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 3-Pentadecylphenol (CAS No. 501-24-6). It is intended for informational purposes for a scientific audience. A significant lack of specific experimental data for this compound necessitates a qualitative hazard assessment based on available safety data sheets and information on structurally related compounds. All data presented should be interpreted with caution, and further experimental validation is strongly recommended.

Executive Summary

This compound is a phenolic lipid that is classified as harmful if swallowed, in contact with skin, or inhaled. It is also categorized as a skin and eye irritant and may cause respiratory irritation. Currently, there is a notable absence of publicly available, quantitative toxicological data from studies conducted according to internationally recognized guidelines (e.g., OECD, NTP) for this compound. This guide summarizes the existing hazard classifications, outlines the standard experimental protocols for key toxicological endpoints, and explores potential mechanisms of toxicity based on its chemical class. The primary mechanism of action is likely related to its interaction with and disruption of cell membranes.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 501-24-6 | [1] |

| Molecular Formula | C₂₁H₃₆O | [1] |

| Molecular Weight | 304.51 g/mol | [1] |

| Appearance | Tan to brownish-purple or slightly brown to pink-brown crystalline chunks | [2] |

| Melting Point | 50-53 °C | [3] |

| Boiling Point | 190-195 °C @ 1 mmHg | [2] |

| Synonyms | m-Pentadecylphenol, Hydroginkgol, Hydrogenated cardanol | [4] |

Toxicological Profile

Acute Toxicity

Data Summary: Acute Toxicity

| Endpoint | Classification/Value | Species | Method |

|---|---|---|---|

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Data not available | Data not available |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | Data not available | Data not available |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | Data not available | Data not available |

Skin and Eye Irritation

Safety data sheets consistently classify this compound as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[2][7] This indicates that direct contact can cause inflammation and damage to these tissues. Specific quantitative data from rabbit irritation studies, such as a Primary Irritation Index (PII), are not available.

Data Summary: Irritation

| Endpoint | Classification | Species | Method |

|---|---|---|---|

| Skin Irritation | Category 2 (Causes skin irritation) | Data not available | Data not available |

| Eye Irritation | Category 2A (Causes serious eye irritation) | Data not available | Data not available |

Genotoxicity

There is no available data on the genotoxic potential of this compound from standard assays such as the Ames test (bacterial reverse mutation), in vitro micronucleus assay, or chromosomal aberration test.

Data Summary: Genotoxicity

| Assay | Result | Metabolic Activation | Method |

|---|---|---|---|

| Ames Test | Data not available | Data not available | Data not available |

| In Vitro Micronucleus | Data not available | Data not available | Data not available |

| In Vitro Chromosomal Aberration | Data not available | Data not available | Data not available |

| In Vivo Genotoxicity | Data not available | N/A | Data not available |

Carcinogenicity

No carcinogenicity bioassays on this compound have been reported by major toxicological programs such as the National Toxicology Program (NTP).

Data Summary: Carcinogenicity

| Study Type | Species | Result | Method |

|---|

| 2-Year Bioassay | Data not available | Data not available | Data not available |

Reproductive and Developmental Toxicity

There is no available data on the potential reproductive or developmental toxicity of this compound.

Data Summary: Reproductive and Developmental Toxicity

| Study Type | Species | Key Findings | Method |

|---|---|---|---|

| Reproductive Toxicity | Data not available | Data not available | Data not available |

| Developmental Toxicity | Data not available | Data not available | Data not available |

Experimental Protocols

While specific study results for this compound are lacking, the following sections detail the standard methodologies for key toxicological experiments as prescribed by the Organisation for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity (LD₅₀). The test substance is administered orally by gavage to fasted animals (typically rats) in a stepwise procedure using a limited number of animals. Observations for signs of toxicity and mortality are made for up to 14 days.

References

- 1. Hydrogenated cardanol | C21H36O | CID 68146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 501-24-6 [chemicalbook.com]

- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effects of membrane fluidity on [3H]TCP binding to PCP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties and Phase Transitions of 3-Pentadecylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentadecylphenol (3-PDP), a phenolic lipid derived from cashew nut shell liquid (CNSL), is a versatile amphiphilic molecule with a range of industrial and biological applications.[1][2] Its long alkyl chain and phenolic headgroup impart unique properties that make it a subject of interest in materials science, antioxidant research, and drug development.[1][2] Understanding the thermal behavior of this compound is critical for its application in various fields, particularly in processes involving heat, such as in the formulation of lubricants, fuels, and polymers. This technical guide provides a comprehensive overview of the thermal properties and phase transitions of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the analytical workflow.

Quantitative Thermal Data

The thermal characteristics of this compound have been determined using various analytical techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₆O | [3][4] |

| Molecular Weight | 304.51 g/mol | [3][4] |

| Melting Point | 50-53 °C | [2] |

| Boiling Point | 190-195 °C at 1 mmHg | [2] |

| Flash Point | 113 °C (closed cup) | |

| Enthalpy of Fusion (ΔHfus) | 38.09 kJ/mol at 322.4 K | |

| Ideal Gas Heat Capacity (Cp,gas) | Data available over a range of temperatures | [5] |

Table 2: Thermal Stability of this compound from Thermogravimetric Analysis (TGA)

| Atmosphere | Initial Decomposition Temperature | Reference |

| Nitrogen (N₂) | ~194 °C | [1] |

| Oxygen (O₂) | ~163 °C | [1] |

Phase Transitions of this compound

This compound exhibits distinct phase transitions upon heating and cooling, which can be characterized by techniques such as Differential Scanning Calorimetry (DSC).

The primary phase transition is the solid-to-liquid melting point, which occurs in the range of 50-53 °C.[2] In addition to melting, studies have shown that this compound can undergo solid-solid phase transitions, particularly under confined conditions.[6] These transitions are related to the arrangement of the long alkyl chains in the crystal lattice.[6] DSC analysis reveals these transitions as distinct thermal events (peaks) in the thermogram. For bulk this compound, a clear exothermic crystallization peak is observed upon cooling.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal properties of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, crystallization temperature, enthalpy of fusion, and to identify any solid-solid phase transitions.

Instrumentation: A differential scanning calorimeter (e.g., Shimadzu DSC-50 or equivalent).

Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound into an aluminum DSC pan.[1] Crimp the pan with a lid to encapsulate the sample.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with a continuous flow of inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, 0 °C.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 100 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

A second heating scan is often performed under the same conditions to obtain data on a sample with a known thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of melting and crystallization. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., Shimadzu DTA-50H or equivalent).

Methodology:

-

Sample Preparation: Place approximately 10 mg of this compound into an aluminum or ceramic TGA pan.[1]

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air or oxygen) at a controlled flow rate (e.g., 50 mL/min).[1]

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[1]

-

-

Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The initial decomposition temperature is determined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum rates of decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the thermal properties and phase transitions of this compound. The compiled data and experimental protocols offer a valuable resource for researchers and professionals working with this compound. A thorough understanding of its thermal behavior is essential for optimizing its use in various applications and for ensuring the stability and performance of 3-PDP-containing formulations. The provided workflow visualization further clarifies the logical steps involved in its thermal analysis, from sample preparation to final reporting.

References

- 1. eucalyptus.com.br [eucalyptus.com.br]

- 2. This compound | 501-24-6 [chemicalbook.com]

- 3. Phenol, 3-pentadecyl- [webbook.nist.gov]

- 4. Hydrogenated cardanol | C21H36O | CID 68146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 3-pentadecyl- (CAS 501-24-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 3-Pentadecylphenol as a Chemical Intermediate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Pentadecylphenol (3-PDP) as a versatile chemical intermediate in the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below are based on established methodologies and offer a starting point for the development of new bioactive molecules.

Introduction to this compound

This compound is a naturally occurring alkylphenol, predominantly found in the shell of the cashew nut (Anacardium occidentale) and is a major component of Cashew Nut Shell Liquid (CNSL). Its unique structure, featuring a phenolic hydroxyl group and a long C15 alkyl chain, makes it an attractive starting material for organic synthesis. The hydrophobic pentadecyl chain can enhance the lipophilicity of synthesized molecules, potentially improving their membrane permeability and bioavailability, while the reactive phenolic hydroxyl group allows for a variety of chemical modifications.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a valuable scaffold for the synthesis of a diverse range of bioactive compounds, including those with potential anticancer, anticonvulsant, and antioxidant properties. The following sections detail the synthesis of specific derivatives and their biological activities.

Synthesis of Mannich Bases with Potential Anticancer Activity

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons located ortho and para to the hydroxyl group of phenols. This reaction allows for the introduction of various amine functionalities, which can significantly influence the biological activity of the resulting molecules.

This protocol describes a typical Mannich reaction using this compound, formaldehyde, and a secondary amine.

Materials:

-

This compound (3-PDP)

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (40% aqueous solution)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 30.4 g (0.1 mol) of this compound in 100 mL of ethanol.

-

To this solution, add 22.5 g (0.2 mol) of 40% aqueous dimethylamine.

-

Cool the mixture in an ice bath and slowly add 16.2 g (0.2 mol) of 37% aqueous formaldehyde dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Gradually heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and acidify to pH 2 with 2M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to 10 with 2M NaOH.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| 2,6-bis(N,N-dimethylaminomethyl)-3-pentadecylphenol | This compound | Formaldehyde, Dimethylamine | Ethanol | ~85-95 |

Logical Relationship of the Mannich Reaction:

Caption: General workflow of the Mannich reaction with this compound.

Potential Anticancer Signaling Pathway Inhibition

While specific signaling pathways for 3-PDP derivatives are still under investigation, many phenolic compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical mechanism where a 3-PDP derivative could inhibit a pro-survival signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a 3-PDP derivative.

Synthesis of Derivatives with Potential Anticonvulsant Activity

The structural features of this compound, particularly its long alkyl chain, are of interest in the design of new anticonvulsant agents. Lipophilicity is a key factor in the ability of drugs to cross the blood-brain barrier and exert their effects on the central nervous system.

This protocol describes the synthesis of an ether derivative of 3-PDP, which could be a precursor for further modifications to introduce functionalities known to be associated with anticonvulsant activity (e.g., amides, esters).

Materials:

-

This compound (3-PDP)

-

Potassium carbonate (K₂CO₃)

-

Ethyl bromoacetate

-

Acetone

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add 15.2 g (0.05 mol) of this compound, 10.4 g (0.075 mol) of anhydrous potassium carbonate, and 100 mL of acetone.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 12.5 g (0.075 mol) of ethyl bromoacetate to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid with acetone (2 x 20 mL).

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and wash with 5% aqueous NaOH (2 x 50 mL) followed by water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl (3-pentadecylphenoxy)acetate.

-

The product can be purified by vacuum distillation or column chromatography.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| Ethyl (3-pentadecylphenoxy)acetate | This compound | Ethyl bromoacetate, Potassium carbonate | Acetone | ~90-98 |

Experimental Workflow for Anticonvulsant Screening:

Caption: Workflow for the synthesis and anticonvulsant screening of 3-PDP derivatives.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant potential in drug discovery and development. The protocols and conceptual frameworks presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel 3-PDP derivatives and evaluate their biological activities. Further derivatization and screening of these compounds could lead to the discovery of new therapeutic agents for a range of diseases.

Applications of 3-Pentadecylphenol in Polymer and Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentadecylphenol (3-PDP) is a versatile bio-based phenolic compound derived from cashew nutshell liquid (CNSL). Its unique molecular structure, featuring a hydrophilic phenolic hydroxyl group and a long hydrophobic pentadecyl chain, makes it a valuable building block and additive in polymer and materials science. This document provides detailed application notes and experimental protocols for the utilization of 3-PDP in various polymeric systems.

Modification of Foamable Phenolic Resins

Application Note: this compound can be used as a reactive modifier in the synthesis of foamable phenolic resins to enhance their toughness and other physical properties. The long aliphatic chain of 3-PDP introduces flexibility into the rigid, crosslinked phenolic network, mitigating the inherent brittleness of phenolic foams. By incorporating 3-PDP, it is possible to produce foams with improved bending deflection, compressive strength, and water resistance, while maintaining good flame retardancy.[1][2][3][4][5]

Quantitative Data Summary:

| 3-PDP Content (% of total phenol) | Bending Deflection Increase (%) | Compressive Strength (MPa) | Water Absorption Rate (%) | Limiting Oxygen Index (%) |

| 0 (unmodified) | 0 | ~0.15 | ~8 | ~36 |

| 15 | 300 | ~0.20 | ~4-5 | ~38 |

| 23 | - | 0.21 | - | ~37 |

Experimental Protocol: In-Situ Modification of Foamable Phenolic Resin

Materials:

-

Phenol

-

This compound (3-PDP)

-

Paraformaldehyde

-

Sodium hydroxide (catalyst)

-

Tween-80 (surfactant)

-

Benzenesulfonic acid (curing agent)

-

Dibutyl phthalate (foaming agent)

Procedure:

-

Resin Synthesis:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add phenol and 3-PDP (e.g., at a 85:15 weight ratio).

-

Heat the mixture to 90-95 °C with stirring to obtain a homogeneous melt.

-

Add the sodium hydroxide catalyst (1% of the total phenol weight) and stir for 5 minutes.

-

Gradually add paraformaldehyde over 30 minutes, maintaining the temperature below 100 °C. The molar ratio of total phenols (phenol + 3-PDP) to formaldehyde should be approximately 1:1.4.

-

After the addition is complete, maintain the reaction at 95 °C for 90 minutes.

-

Dehydrate the resin under vacuum at 60 °C until the desired viscosity is reached.

-

Cool the modified phenolic resin to room temperature.

-

-

Foam Preparation:

-

In a separate container, thoroughly mix the modified phenolic resin, Tween-80 (surfactant), benzenesulfonic acid (curing agent), and dibutyl phthalate (foaming agent).

-

Pour the mixture into a mold.

-

Place the mold in an oven preheated to 70-75 °C for 10 minutes to allow for foaming and curing.

-

After curing, remove the foam from the mold and allow it to cool.

-

-

Characterization:

-

Characterize the chemical structure of the modified resin using FT-IR and NMR spectroscopy.

-

Evaluate the mechanical properties (bending strength, compressive strength) of the foam according to relevant ASTM or ISO standards.

-

Determine the water absorption rate by immersing a sample of known weight in water for a specified period and measuring the weight gain.

-

Measure the flame retardancy using the Limiting Oxygen Index (LOI) test (ASTM D2863).

-

Experimental Workflow:

Caption: Workflow for the in-situ modification of phenolic resin and foam preparation.

Compatibilization of Polyamide Composites

Application Note: this compound serves as an effective compatibilizer for polyamide (PA) blends, particularly with polyolefins like polyolefin elastomer (POE). The phenolic hydroxyl group of 3-PDP can form hydrogen bonds with the amide groups of the polyamide, while the long pentadecyl chain provides compatibility with the non-polar polyolefin phase. This dual interaction improves the interfacial adhesion between the PA matrix and the dispersed POE phase, leading to a finer morphology and significantly enhanced mechanical properties, especially impact strength and elongation at break.[6]

Quantitative Data Summary:

| Composite Formulation (wt%) | Notched Impact Strength (kJ/m²) | Elongation at Break (%) |

| PA10,12 (neat) | ~7.5 | ~100 |

| PA10,12 / POE (95/5) | ~20 | ~300 |

| PA10,12 / POE / 3-PDP (92/3/5) | 61.54 | 579 |

Experimental Protocol: Preparation and Testing of Compatibilized PA10,12/POE/3-PDP Composites

Materials:

-

Polyamide 10,12 (PA10,12) pellets

-

Polyolefin elastomer (POE) pellets

-

This compound (3-PDP) powder

Procedure:

-

Material Preparation:

-

Dry PA10,12 and POE pellets in a vacuum oven at 85 °C for 12 hours.

-

Dry 3-PDP powder in a vacuum oven at 40 °C for 12 hours.

-

-

Melt Blending:

-

Premix the dried PA10,12, POE, and 3-PDP in the desired weight ratio (e.g., 92/3/5).

-

Feed the mixture into a twin-screw extruder.

-

Set the extruder temperature profile from the feed zone to the die at 160 °C, 200 °C, 215 °C, and 220 °C.

-

Operate the extruder at a screw speed of 30 rpm.

-

Extrude the blend into strands, cool in a water bath, and pelletize.

-

-

Injection Molding:

-

Dry the pellets from the extrusion process at 85 °C for 12 hours.

-

Injection mold the dried pellets into standard test specimens (e.g., for tensile and impact testing) using a micro-injection molding machine.

-

Use an injection temperature of 220 °C and a mold temperature of 45 °C.

-

-

Characterization:

-

Perform tensile testing (e.g., according to ASTM D638) to determine tensile strength, modulus, and elongation at break.

-

Conduct notched Izod or Charpy impact testing (e.g., according to ASTM D256) to evaluate the impact strength.

-

Analyze the morphology of the blend using Scanning Electron Microscopy (SEM) on cryo-fractured surfaces to observe the phase dispersion.

-

Use Fourier Transform Infrared (FTIR) spectroscopy to study the hydrogen bonding interactions between 3-PDP and PA10,12.

-

Logical Relationship Diagram:

Caption: Logical relationship of 3-PDP as a compatibilizer in PA/POE blends.

Synthesis of Surfactants

Application Note: The amphiphilic nature of this compound, with its polar phenolic head and non-polar alkyl tail, makes it a suitable precursor for the synthesis of various types of surfactants. By modifying the phenolic hydroxyl group, non-ionic, anionic, cationic, or zwitterionic surfactants can be produced. For instance, sulfonation of the aromatic ring leads to anionic surfactants. These bio-based surfactants have potential applications in detergents, emulsifiers, and wetting agents.

Quantitative Data Summary (for a sulfonated derivative):

| Surfactant Property | Value |

| Critical Micelle Concentration (CMC) | 1.05 x 10⁻⁵ M |

| Hydrophilic-Lipophilic Balance (HLB) | 13.7 |

Experimental Protocol: Synthesis of a Sulfonated Anionic Surfactant from 3-PDP (General Protocol)

Materials:

-

This compound (3-PDP)

-

Sulfuric acid or chlorosulfonic acid

-

Sodium hydroxide

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

Sulfonation:

-

Dissolve 3-PDP in an appropriate organic solvent in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add the sulfonating agent (e.g., chlorosulfonic acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours with continuous stirring.

-

-

Neutralization and Purification:

-

Carefully pour the reaction mixture into ice-water to quench the reaction.

-

Neutralize the solution with a sodium hydroxide solution to a pH of 7.

-

Extract the sulfonated product with a suitable organic solvent.

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

-

Characterization:

-

Confirm the structure of the synthesized surfactant using FT-IR and NMR spectroscopy.

-

Determine the critical micelle concentration (CMC) by measuring the surface tension or conductivity of aqueous solutions of the surfactant at various concentrations.

-

Measure the surface tension of the surfactant solutions using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Synthesis Workflow:

Caption: General workflow for the synthesis of an anionic surfactant from 3-PDP.

Monomer for High-Performance Polymers

Application Note: this compound can be chemically modified to create difunctional monomers suitable for the synthesis of high-performance polymers such as poly(arylene ether)s, polyesters, and polyimides. The presence of the long pentadecyl side chain can improve the solubility and processability of these otherwise rigid and intractable polymers. It also tends to lower the glass transition temperature (Tg) due to an internal plasticization effect.

Note on Protocols: While the literature describes the synthesis of various polymers from 3-PDP derivatives, detailed step-by-step protocols are often not fully disclosed in the abstracts. The following are generalized representations of the synthetic routes.

General Synthetic Routes:

-

Poly(arylene ether)s: A dihydroxy derivative of 3-PDP (e.g., 3-pentadecyl-4,4'-biphenol) can be reacted with an activated dihalide (e.g., 4,4'-difluorobenzophenone) via nucleophilic aromatic substitution polymerization.

-

Polyesters: A dihydroxy derivative of 3-PDP can be subjected to interfacial polycondensation with a diacid chloride (e.g., terephthaloyl chloride).[7]

Potential as an Antioxidant

Experimental Protocol: Evaluation of Antioxidant Efficacy in a Polymer Matrix (General Protocol)

Materials:

-

Polymer powder (e.g., polypropylene)

-

This compound (or other antioxidant to be tested)

-

Processing equipment (e.g., twin-screw extruder, compression molder)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Sample Preparation:

-

Dry the polymer powder and the antioxidant.

-

Mix the polymer powder with the desired concentration of the antioxidant (e.g., 0.1 wt%).

-

Melt-compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the antioxidant.

-

Prepare thin films or small discs of the compounded material by compression molding.

-

-

Oxidation Induction Time (OIT) Measurement:

-

Place a small sample (5-10 mg) of the polymer film/disc in an open aluminum DSC pan.

-

Heat the sample in the DSC under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200 °C for polypropylene).

-

Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.

-

Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

-

Compare the OIT of the stabilized polymer with that of an unstabilized control sample. A longer OIT indicates better oxidative stability.

-

-

Other Characterization (Optional):

-

Perform long-term heat aging tests in an oven and periodically measure changes in mechanical properties (e.g., tensile strength, elongation) or color (yellowness index).

-

Use FT-IR spectroscopy to monitor the formation of carbonyl groups, which is an indicator of oxidation.

-

Logical Relationship Diagram for Antioxidant Action:

Caption: Mechanism of action for a phenolic antioxidant like 3-PDP.

References

- 1. researchgate.net [researchgate.net]

- 2. hitachi-hightech.com [hitachi-hightech.com]

- 3. "Effect of Antioxidants on Ultra High Molecular Weight Polyethylene (UH" by Clifford Schrader [thekeep.eiu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]

- 7. benchchem.com [benchchem.com]

Application Note: 3-Pentadecylphenol as a Standard for Chromatographic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Pentadecylphenol (PDP) is a phenolic lipid, specifically an alkylphenol, that is a saturated derivative of cardanol, a primary constituent of Cashew Nut Shell Liquid (CNSL)[1][2]. Produced through the hydrogenation of cardanol, this compound serves as a high-purity analytical standard for various chromatographic applications[2]. Its stable, saturated alkyl chain makes it an ideal reference compound for the quantification of related phenolic lipids in complex matrices. This document provides detailed protocols for the use of this compound as a standard in Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), targeting applications in natural product analysis, materials science, and quality control.

Physicochemical Properties and Handling

This compound is commercially available as an analytical standard with a specified purity, typically determined by GC[3][4][5]. Proper handling and storage are crucial to maintain its integrity as a reference material.

Table 1: Physicochemical Data for this compound Standard

| Property | Value | Reference(s) |

| CAS Number | 501-24-6 | [3][4][5] |

| Molecular Formula | C₂₁H₃₆O | [3][5][6][7] |

| Molecular Weight | 304.51 g/mol | [3][6][7] |

| Physical State | Solid, slightly brown to pink-brown crystalline chunks | [1][5] |

| Melting Point | 50-55 °C | [3][5][6] |

| Boiling Point | 190-195 °C at 1 mmHg | [3][4] |

| Purity (Assay) | ≥90.0% to ≥97.0% (by GC) | [3][4][5][7] |

| Storage | 2-8°C, under inert gas (Nitrogen) | [3][4][6][7] |

Standard Preparation Protocol

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound analytical standard.

-

Dissolve the standard in a suitable organic solvent (e.g., HPLC-grade methanol, acetonitrile, or cyclohexane) in a 10 mL volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Bring the flask to volume with the solvent and mix thoroughly.

-

-

Working Solutions:

-

Prepare a series of working solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

-

Use the same solvent as the sample matrix to minimize solvent effects.

-

-

Storage:

-

Store stock and working solutions at 2-8°C in amber vials to protect from light.

-

Solutions should be freshly prepared for optimal results, though stability studies can be performed to determine acceptable storage duration.

-

Application 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently used as a reference standard for the GC-MS analysis of bioactive compounds in plant extracts and for the characterization of materials like traditional lacquerwares[1][2][3].

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline for the quantification of this compound or related alkylphenols.

-

Sample Preparation:

-

For solid samples (e.g., plant rhizomes, lacquerware), perform a solvent extraction (e.g., Soxhlet extraction with acetone or cyclohexane) or pyrolysis as appropriate for the matrix[8][9].

-

Filter the extract using a 0.45 µm syringe filter.

-

If necessary, perform derivatization (e.g., silylation) to improve the volatility and thermal stability of target analytes, although this compound can often be analyzed directly.

-

-

Instrumentation and Conditions:

Table 2: Representative GC-MS Method Parameters

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu) |

| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Volume | 1 µL, Splitless mode |

| Inlet Temperature | 280 °C |

| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C; Hold: 10 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-550 |

| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) for target ions |

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, as determined by injecting the pure standard.

-

Confirm identity by comparing the mass spectrum of the peak with a reference library or the spectrum of the standard[10][11][12].

-